Quinizarin
Overview
Description
Quinizarin, also known as 1,4-dihydroxyanthraquinone, is a well-known anthraquinone dye molecule with a large conjugated aromatic system. It is characterized by strong absorption of visible light and exhibits luminescent properties in solutions and when complexed with certain metal ions, such as aluminum . Quinizarin has been identified as a bioactive compound in Rhizophora mucronata Lam, a mangrove plant, and has shown promising antimicrobial, antioxidant, and anti-cancer activities .
Synthesis Analysis
The synthesis of quinizarin derivatives has been explored in various studies. One approach involves the electrochemical oxidation of quinizarin in the presence of arylsulfinic acids, leading to the formation of new sulfone derivatives . Another method includes a double Baeyer-Villiger reaction of quinizarin dimethyl ether, which provides access to 1,2,3,4-tetraoxygenated benzenes and has been applied to the synthesis of bioactive natural products . Additionally, quinizarin has been used in the synthesis of macrocyclic receptors with intrinsic fluorescence, which adopt a vase-like conformation and allow additional contacts with enclosed guest molecules .
Molecular Structure Analysis
The molecular structure of quinizarin has been studied using various spectroscopic techniques. For instance, the chemisorption of quinizarin on alumina surfaces has been investigated using density functional theory, revealing a perpendicular arrangement of the molecule on the surface and providing insights into its electronic structure . The structure of quinizarin has also been confirmed through NMR spectroscopy, molecular modeling, and X-ray crystallography in the context of macrocyclic receptors .
Chemical Reactions Analysis
Quinizarin participates in various chemical reactions due to its reactive hydroxyl groups. It forms complexes with metal ions such as aluminum, resulting in highly fluorescent pink-red complexes with potential applications in photochemistry and chemical sensors . The molecule's reactivity has also been exploited in the synthesis of ternary cobalt(III) complexes, which are considered as models for anthracycline-based anticancer drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinizarin have been characterized through multiple techniques. Thin films of quinizarin deposited by evaporation have been studied using IR absorption, X-ray diffraction, NMR, and other spectroscopic methods, confirming the amorphous nature of the films and the preservation of the molecule's structure during deposition . Quinizarin's suitability for atomic layer deposition has been demonstrated, highlighting its potential for the design of organic components in various technological applications . Additionally, the binding capabilities of quinizarin to human serum albumin have been investigated, showing that certain derivatives have higher affinity to the protein .
Relevant Case Studies
Quinizarin derivatives have been evaluated as potential anticancer agents, particularly against acute T lymphoblastic leukemia. These derivatives, including those containing quaternary ammonium salts and/or thiourea groups, have shown inhibitory effects on leukemia cell proliferation and induced apoptosis through the activation of the caspase-dependent pathway . Another case study involves the use of quinizarin in the formulation of therapeutic drugs against bacterial infections and cancer, supported by molecular docking and dynamics simulation studies .
Scientific Research Applications
Antitumor Activity
Quinizarin has shown potential in cancer research, particularly for its antitumor activity. Glycoside derivatives of quinizarin were synthesized and displayed moderate antitumor effects against leukemia cell lines (Sun et al., 2008). Similarly, quinizarin and its analogs, danthron and quinizarin, exhibited strong antiproliferative and antimetastatic activities on B16-F10 melanoma murine cells, indicating significant anticancer properties (Rossi et al., 2010). Additionally, various quinizarin derivatives were synthesized as potential anticancer agents against acute T lymphoblastic leukemia, with some showing promising results (Hu et al., 2019).
Enzymatic Activity Monitoring
Quinizarin diester has been utilized as a fluoro-chromogenic substrate to monitor the activity of immobilized lipase in poly(methylmetacrylate) beads dispersed in organic solvents. The enzymatic conversion of quinizarin diester is detectable by spectroscopic measurements, providing a method to assess enzyme activity (Sabatini et al., 2017).
Antioxidant and Cytotoxic Activity
Quinizarin, among other anthraquinones, has been evaluated for its antioxidative and enzyme inhibition effects, demonstrating potential as a compound in food and medicinal applications (Zengin et al., 2016). Additionally, quinizarin derived from Rhizophora mucronata has shown antimicrobial, antioxidant, and cytotoxic activity, suggesting its use in therapeutic drug formulation (Sachithanandam et al., 2021).
Photodynamic Therapy
Quinizarin, along with other photosensitive compounds such as hypericin and emodin, has been recognized for its antiviral, antifungal, antineoplastic, and antitumor effects. These compounds can be utilized in photodynamic therapy for cancer (Verebová et al., 2020).
Textile Industry Application
Quinizarin has been used as an “antifraud marker” in water-based disperse ink-jet inks for textile digital printing. Its incorporation in inks adds a layer of security and authenticity to textiles (Karanikas & Nikolaidis, 2020).
Fluorescent Imaging Materials
Mono-t-BOC-protected quinizarin methacrylate polymers have been used as fluorescent imaging materials. These polymers have shown potential for photolithographic applications, offering fluorescent images without wet development (Lee et al., 2002).
Safety And Hazards
Future Directions
Quinizarin shows potential for exploration of solid-state hybrid and organic films based on this molecule along many different technological pathways . Its low sublimation temperature, good reactivity, and large conjugated system open the way for its use in dye-sensitized solar cells, luminescence, visible light photochemistry, chemical sensors, and organic electronics .
properties
IUPAC Name |
1,4-dihydroxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEIZVNYDFNHJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044464 | |
Record name | 1,4-Dihydroxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinizarin | |
CAS RN |
81-64-1 | |
Record name | Quinizarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydroxy-9,10-anthracenedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinizarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinizarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinizarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dihydroxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINIZARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S496ZV3CS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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